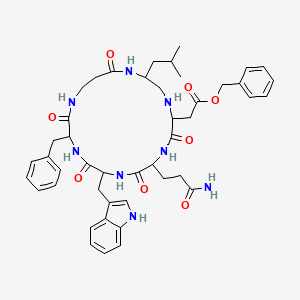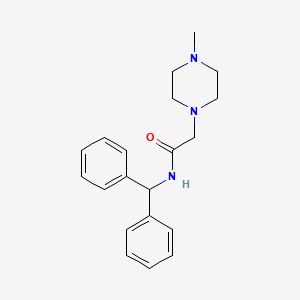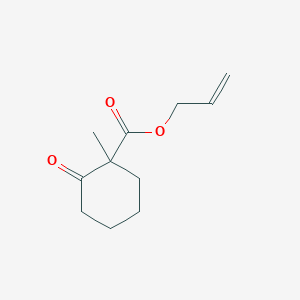
Allyl 1-methyl-2-oxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 1-methyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H16O3. It is a derivative of cyclohexanecarboxylic acid and features an allyl group attached to the ester functionality. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allyl 1-methyl-2-oxocyclohexanecarboxylate can be synthesized through the esterification of 1-methyl-2-oxocyclohexanecarboxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions in an organic solvent like toluene . The reaction mixture is then purified through standard techniques such as washing with sodium bicarbonate and drying over magnesium sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed reactions is also common, where allyl acetate is reacted with 2-oxocyclohexanecarboxylate in the presence of a palladium catalyst to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 1-methyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Allylic substitution reactions are common, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed reactions are prevalent, often using ligands to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanecarboxylates.
Wissenschaftliche Forschungsanwendungen
Allyl 1-methyl-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Allyl 1-methyl-2-oxocyclohexanecarboxylate involves its reactivity as an ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile used. The allyl group also allows for allylic substitution reactions, which are facilitated by transition metal catalysts such as palladium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-oxocyclohexanecarboxylate: Similar structure but with a methyl group instead of an allyl group.
Ethyl 2-oxocyclohexanecarboxylate: Similar structure but with an ethyl group instead of an allyl group.
Uniqueness
Allyl 1-methyl-2-oxocyclohexanecarboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity patterns, especially in allylic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
7770-41-4 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
prop-2-enyl 1-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-8-14-10(13)11(2)7-5-4-6-9(11)12/h3H,1,4-8H2,2H3 |
InChI-Schlüssel |
JTUXZQJYEFKDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1=O)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


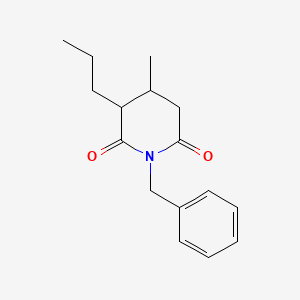

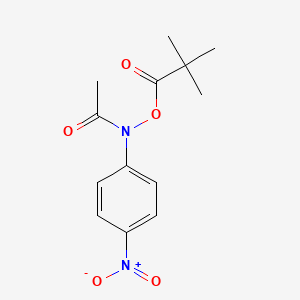
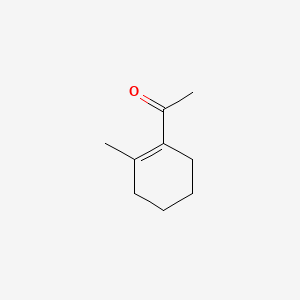
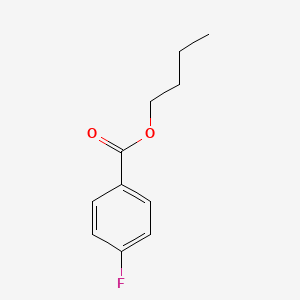
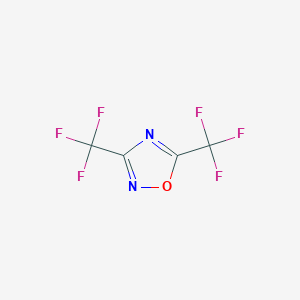
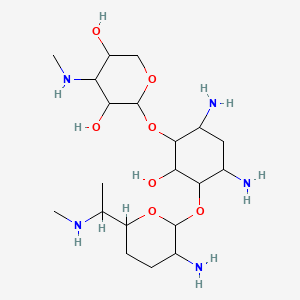
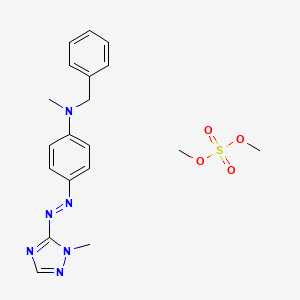
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
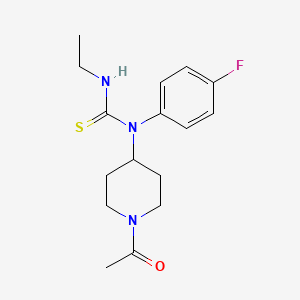
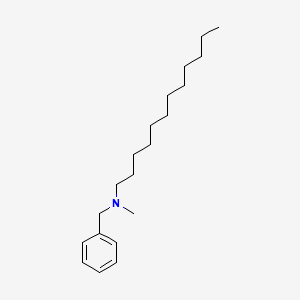
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
